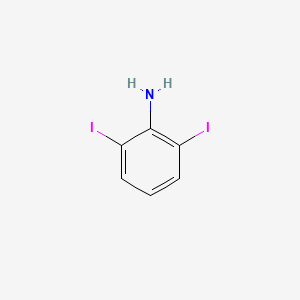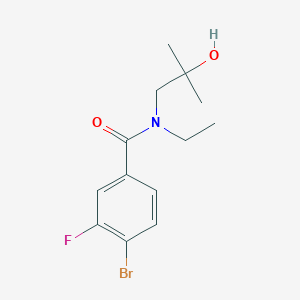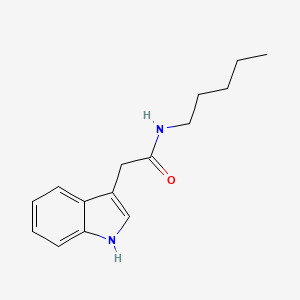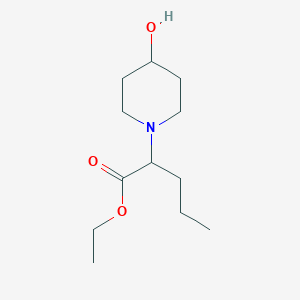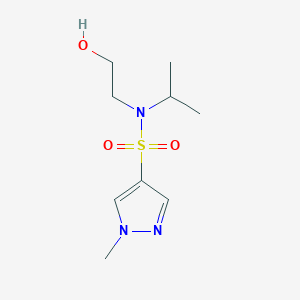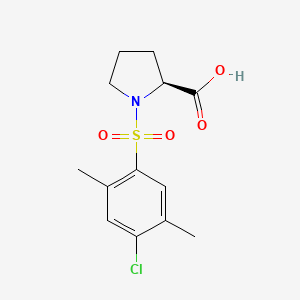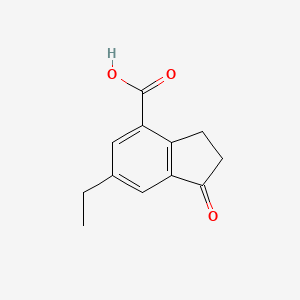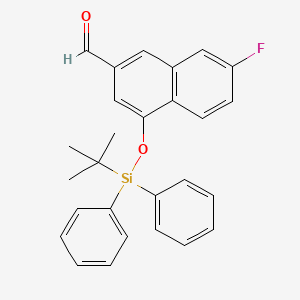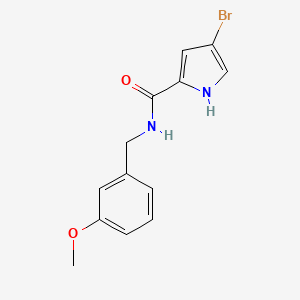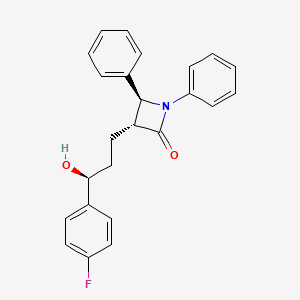
(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities. This compound, with its unique stereochemistry and functional groups, is of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the fluorophenyl and hydroxypropyl groups. Common synthetic routes may include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.
Introduction of Functional Groups: The fluorophenyl and hydroxypropyl groups can be introduced through nucleophilic substitution and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the azetidinone ring or the phenyl groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Azetidinones are known for their antibacterial and anti-inflammatory properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one would depend on its specific biological target. Generally, azetidinones exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl group may enhance binding affinity to certain targets, while the hydroxypropyl group could influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
Penicillin: A well-known β-lactam antibiotic with a similar azetidinone ring structure.
Cefalexin: Another β-lactam antibiotic with a broader spectrum of activity.
Carbapenems: A class of β-lactam antibiotics known for their resistance to β-lactamase enzymes.
Uniqueness
What sets (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one apart is its specific stereochemistry and the presence of the fluorophenyl and hydroxypropyl groups. These features may confer unique biological activities and chemical reactivity compared to other azetidinones.
属性
分子式 |
C24H22FNO2 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C24H22FNO2/c25-19-13-11-17(12-14-19)22(27)16-15-21-23(18-7-3-1-4-8-18)26(24(21)28)20-9-5-2-6-10-20/h1-14,21-23,27H,15-16H2/t21-,22+,23-/m1/s1 |
InChI 键 |
MGLJQYMFBDTFTE-XPWALMASSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=CC=C3)CC[C@@H](C4=CC=C(C=C4)F)O |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CCC(C4=CC=C(C=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


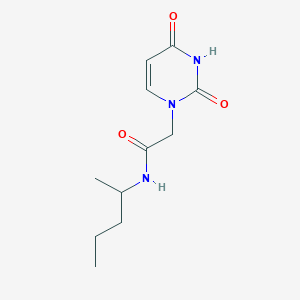
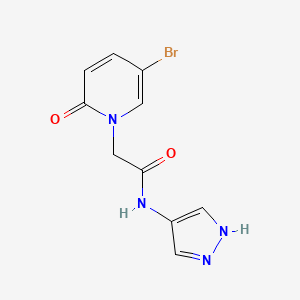
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)

![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)
